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molecular formula C10H11N3O2 B1317205 N-Methoxy-N-methyl-1H-indazole-3-carboxamide CAS No. 351457-12-0

N-Methoxy-N-methyl-1H-indazole-3-carboxamide

Cat. No. B1317205
M. Wt: 205.21 g/mol
InChI Key: NRQALXRUZKPBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198456B2

Procedure details

To a solution of N-methoxy-N-methyl-1H-indazole-3-carboxamide (12.4 g, 60.42 mmol) in CH2Cl2 (200 mL) was added bis(trifluoroacetoxy)iodobenzene (28.78 g, 66.74 mmol), followed by dropwise addition of iodine (9.22 g, 36.33 mmol) in CH2Cl2 at rt. The reaction was stirred overnight, after which 300 mL saturated NaHSO3 was added and a solid began to precipitate, which was then filtered. The filtrate was concentrated and triturated with a small amount of CH2Cl2. The combined solids were dried to give 5-iodo-N-methoxy-N-methyl-1H-indazole-3-carboxamide (14.4 g, 72%) as a yellow solid.
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
bis(trifluoroacetoxy)iodobenzene
Quantity
28.78 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]([CH3:15])[C:4]([C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][N:7]=1)=[O:5].FC(F)(F)C(OC1C(OC(=O)C(F)(F)F)=C([I:27])C=CC=1)=O.II.OS([O-])=O.[Na+]>C(Cl)Cl>[I:27][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[NH:8][N:7]=[C:6]2[C:4]([N:3]([O:2][CH3:1])[CH3:15])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
CON(C(=O)C1=NNC2=CC=CC=C12)C
Name
bis(trifluoroacetoxy)iodobenzene
Quantity
28.78 g
Type
reactant
Smiles
FC(C(=O)OC=1C(=C(C=CC1)I)OC(C(F)(F)F)=O)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.22 g
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
which was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
triturated with a small amount of CH2Cl2
CUSTOM
Type
CUSTOM
Details
The combined solids were dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C=C2C(=NNC2=CC1)C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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